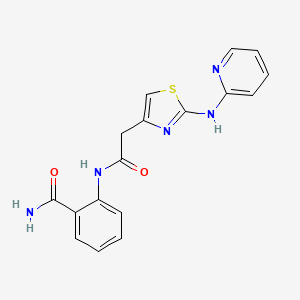

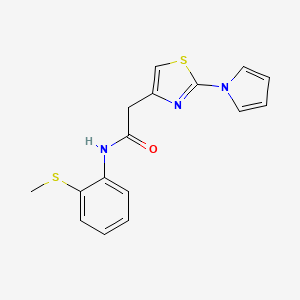

![molecular formula C24H25N5O B2843765 (4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170479-77-2](/img/structure/B2843765.png)

(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrrole ring, a benzimidazole ring, and a piperazine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but it has one fewer carbon atom, and contains a nitrogen atom . Benzimidazole is a fused aromatic ring that is part of several important biomolecules, including NAD+ and histidine . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and benzimidazole rings are aromatic and planar, while the piperazine ring is not aromatic and would be more flexible .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring, for example, is electron-rich and could undergo electrophilic aromatic substitution. The benzimidazole ring is also capable of participating in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, benzimidazole, and piperazine rings would likely make the compound a base .Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on compounds structurally similar to the query molecule has focused on understanding their molecular interactions with specific receptors. For example, studies have explored how such molecules interact with cannabinoid receptors, leading to the development of unified pharmacophore models. These models help in understanding the steric and electrostatic requirements for binding to receptors, providing insights into drug design and receptor-ligand interactions (Shim et al., 2002).

Synthesis of Heterocycles

Several studies have been dedicated to the synthesis of new heterocyclic compounds containing motifs like pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. These efforts aim to expand the chemical space of compounds with potential biological activities, illustrating the versatility of heterocyclic chemistry in generating novel therapeutic agents (Abdelhamid et al., 2012).

Anticonvulsant and Antimicrobial Activities

Compounds with piperazine and pyrrolidin-1-yl methanone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This research demonstrates the potential therapeutic applications of such molecules, highlighting their significance in developing new treatments for convulsive disorders and infections (Malik & Khan, 2014).

Analgesic and Anti-inflammatory Agents

The synthesis and evaluation of new compounds for analgesic and anti-inflammatory activities have also been a focus area. This research contributes to the ongoing search for safer and more effective pain relievers and anti-inflammatory drugs, underscoring the therapeutic potential of novel synthetic molecules (Gökçe et al., 2005).

Antimicrobial and Antiproliferative Activities

Furthermore, novel heterocycles have been synthesized and assessed for their antimicrobial and antiproliferative activities. Such studies are crucial for identifying new compounds that can combat microbial infections and inhibit cancer cell growth, contributing to the fields of infectious diseases and oncology (Fahim et al., 2021).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific mode of action would depend on the biological activity and the target involved.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-26-22-7-3-2-6-21(22)25-23(26)18-27-14-16-29(17-15-27)24(30)19-8-10-20(11-9-19)28-12-4-5-13-28/h2-13H,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLADJTBCQJNWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

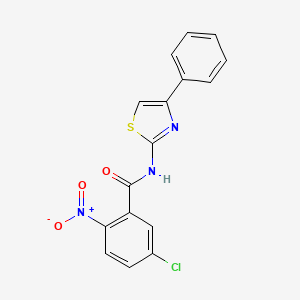

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)

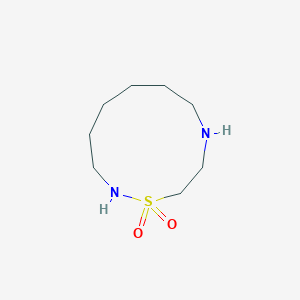

![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)

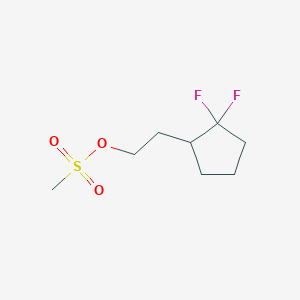

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)

![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)

![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)